molecular formula C20H20F4 B14282637 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene CAS No. 159077-74-4

2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene

Cat. No.: B14282637
CAS No.: 159077-74-4
M. Wt: 336.4 g/mol
InChI Key: YYERNJZLZGFATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclohexyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl
  • trans,trans-4-(3,4-Difluorophenyl)-4’'-ethylbicyclohexyl

Uniqueness

2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and the presence of the ethylcyclohexyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

CAS No.

159077-74-4

Molecular Formula

C20H20F4

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene

InChI

InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)15-10-18(23)20(19(24)11-15)14-7-8-16(21)17(22)9-14/h7-13H,2-6H2,1H3

InChI Key

YYERNJZLZGFATD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C3=CC(=C(C=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.